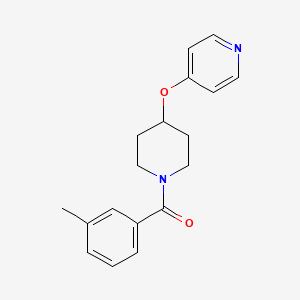

(4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone

Description

Properties

IUPAC Name |

(3-methylphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2/c1-14-3-2-4-15(13-14)18(21)20-11-7-17(8-12-20)22-16-5-9-19-10-6-16/h2-6,9-10,13,17H,7-8,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMSXDZOYTWCQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target molecule can be dissected into two primary intermediates:

- 4-(Pyridin-4-yloxy)piperidine : A piperidine ring functionalized with a pyridinyloxy group at the 4-position.

- m-Toluic Acid : The aromatic acyl component providing the m-tolyl methanone moiety.

Synthesis of 4-(Pyridin-4-yloxy)piperidine

The formation of the pyridinyloxy-piperidine scaffold typically involves nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. For example, 4-hydroxypiperidine can react with 4-chloropyridine hydrochloride under basic conditions (e.g., K₂CO₃ in DMF) to yield the ether linkage. A representative procedure involves:

Preparation of m-Toluic Acid Derivatives

m-Toluic acid is commercially available but may require activation (e.g., conversion to an acid chloride or HOBt ester) for subsequent coupling.

Coupling Strategies for Methanone Formation

The critical bond-forming step involves coupling the piperidine intermediate with the m-tolyl acyl group. Two dominant methodologies emerge from literature:

HBTU-Mediated Amide Coupling

Adapting the protocol from Sriramudu et al., the piperidine intermediate is reacted with m-toluic acid using 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPA) :

- Reaction Conditions :

- HBTU (1.2 equiv), DIPA (1.5 equiv), and m-toluic acid (1.1 equiv) in dry DMF at 0°C.

- Stirring for 10–12 hours at room temperature.

- Yield : 60–70% after precipitation in ice-water and recrystallization from ethanol.

Table 1: Optimization of Coupling Parameters

| Parameter | Range Tested | Optimal Value | Impact on Yield |

|---|---|---|---|

| HBTU Equiv | 1.0–1.5 | 1.2 | Maximizes activation |

| Reaction Time (hr) | 8–24 | 12 | Completes conversion |

| Solvent | DMF, THF, DCM | DMF | Enhances solubility |

Grignard-Based Acylation

An alternative approach from EP1436282B1 employs a Grignard reagent to form the methanone:

- Synthesis of 4-(Pyridin-4-yloxy)piperidine Magnesium Complex :

- Reaction of 4-(pyridin-4-yloxy)piperidine with methylmagnesium bromide in THF.

- Acylation with m-Toluoyl Chloride :

- Adding m-toluoyl chloride (1.1 equiv) to the Grignard intermediate at −10°C, followed by reflux (2 hours).

- Yield : 55–65% after acid quenching and column chromatography.

Analytical Characterization

Critical spectral data for the target compound include:

- IR (KBr) : 2925 cm⁻¹ (C-H stretch, m-tolyl), 1640 cm⁻¹ (C=O stretch).

- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (d, J = 5.6 Hz, 2H, pyridine-H), 7.25–7.10 (m, 4H, m-tolyl-H), 4.10–3.90 (m, 2H, piperidine-OCH₂), 2.35 (s, 3H, CH₃).

- MS (ESI) : m/z = 339 [M+H]⁺.

Table 2: Comparative Yields Across Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| HBTU Coupling | 60–70 | >98 | Mild conditions, scalability |

| Grignard Acylation | 55–65 | >95 | No peptide coupling reagents |

Challenges and Mitigation Strategies

- Steric Hindrance : The m-tolyl group’s ortho-methyl substituent can slow acylation. Remedies include using excess HBTU (1.5 equiv) or prolonged reaction times.

- Piperidine Ring Flexibility : Conformational instability during purification is addressed via recrystallization from hexane/ethyl acetate (3:1).

Chemical Reactions Analysis

Types of Reactions

(4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the methanone group to an alcohol.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield alcohol derivatives.

Scientific Research Applications

Synthesis Overview

The synthesis of (4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone typically involves multiple steps:

- Formation of Pyridin-4-yloxy Intermediate : Reaction of pyridine with a halogenated compound.

- Piperidin-1-yl Substitution : Reaction with piperidine.

- Methanone Formation : Final reaction with m-tolylmethanone.

These steps highlight the compound's structural complexity and the need for optimization in synthetic routes to enhance yield and purity.

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent:

- Anticancer Properties : Research indicates that structurally similar compounds exhibit significant growth inhibitory effects on various cancer cell lines such as glioma. The mechanism often involves the inhibition of critical cellular pathways associated with tumor growth.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 12a | Glioma | ~10 | NAK inhibition |

| 12b | Glioma | ~10 | Ras oncogene inhibition |

Neuroprotective Effects

Studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, indicating its potential in treating neurodegenerative diseases like Alzheimer's disease. The interaction with specific receptors involved in neuroprotection is an area of ongoing research.

Antimicrobial Activity

There is growing interest in the antimicrobial properties of piperidine derivatives, including this compound. Preliminary studies suggest potential efficacy against various microbial strains, warranting further investigation into its mechanism of action and effectiveness.

Material Science

In addition to biological applications, this compound is being explored for use in developing new materials with specific properties, such as enhanced thermal stability or unique electrical characteristics.

Mechanism of Action

The mechanism of action of (4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : Chlorobenzoyl (13b) and benzyl (8) analogs exhibit higher logP values compared to the pyridin-4-yloxy parent compound, impacting membrane permeability and metabolic stability .

- Electronic Properties : Methyl substitutions (e.g., p-tolyl in ) alter electron density, influencing reactivity and optical properties, as demonstrated in computational studies .

- Biological Interactions : The oxadiazole-pyridinyl hybrid () may enhance binding to kinases or GPCRs through dual hydrogen-bonding and π-stacking interactions .

Physicochemical and Pharmacokinetic Profiles

- Solubility: The aminobutyl-substituted analog (2a) shows improved aqueous solubility due to its polar amine group, whereas the benzyl and chlorobenzoyl derivatives (8, 13b) are more lipophilic, favoring blood-brain barrier penetration .

- Metabolic Stability : Pyridin-4-yloxy and oxadiazole groups may confer resistance to cytochrome P450-mediated oxidation compared to benzyl or tolyl substituents .

- Synthetic Accessibility : Chlorobenzoyl and benzyl analogs are synthesized via straightforward acylations, while oxadiazole-containing derivatives require multi-step heterocycle formations .

Biological Activity

(4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone is a synthetic organic compound notable for its unique structure, which includes a pyridine ring, a piperidine ring, and a methanone group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the realm of cancer therapeutics and neurological disorders.

The compound's chemical structure can be represented as follows:

- Chemical Formula : C17H20N2O2

- Molecular Weight : 288.35 g/mol

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Pyridin-4-yloxy Intermediate : Reaction of pyridine with a halogenated compound.

- Piperidin-1-yl Substitution : The pyridin-4-yloxy intermediate is reacted with piperidine.

- Methanone Formation : Final reaction with m-tolylmethanone to yield the target compound.

Anticancer Properties

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer activities. For instance, related compounds have shown in vitro growth inhibitory effects on various cancer cell lines, including glioma . The mechanism of action appears to involve inhibition of critical cellular pathways associated with tumor growth.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 12a | Glioma | ~10 | NAK inhibition |

| 12b | Glioma | ~10 | Ras oncogene inhibition |

Neuroprotective Effects

The compound has also been evaluated for neuroprotective properties. Studies suggest that it may protect neuronal cells from oxidative stress and apoptosis, potentially making it a candidate for treating neurodegenerative diseases such as Alzheimer's . The interaction with specific receptors involved in neuroprotection is an area of ongoing research.

Case Studies

Several case studies have highlighted the biological activity of related compounds:

- Case Study on Anticancer Activity :

-

Neuroprotective Study :

- Another study focused on the neuroprotective effects of piperidine derivatives in animal models of Alzheimer's disease. The findings indicated significant improvement in cognitive function and reduced neuronal loss, supporting the hypothesis that these compounds could be developed into therapeutic agents for neurodegenerative conditions .

Q & A

Basic: What are the optimized synthetic routes for (4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone, and how do reaction conditions influence yield?

The synthesis typically involves multi-step pathways, including:

- Coupling Reactions : Formation of the piperidine-pyridinyl ether linkage via nucleophilic substitution or metal-catalyzed cross-coupling (e.g., copper catalysts for C-O bond formation) .

- Ketone Formation : Reaction of activated m-tolyl intermediates with piperidine derivatives under Schotten-Baumann conditions or using carbodiimide coupling agents .

- Purification : Column chromatography (silica gel) or recrystallization to isolate the final product .

Key Factors : - Temperature control (e.g., reflux in ethanol or DMF) to prevent side reactions .

- Solvent polarity (e.g., acetonitrile for polar intermediates) to enhance reaction efficiency .

- Catalysts like Cu(I) or Pd-based systems improve regioselectivity in heterocyclic coupling steps .

Advanced: How does the substitution pattern on the piperidine and aryl groups affect the compound's binding affinity to target proteins?

- Piperidine Modifications : Electron-donating groups (e.g., methyl) at the 4-position enhance steric complementarity with hydrophobic pockets in enzymes, as seen in analogs with improved kinase inhibition .

- Aryl Group Effects : The meta-methyl group on the phenyl ring (m-tolyl) increases lipophilicity, potentially enhancing membrane permeability compared to unsubstituted phenyl analogs .

- Methodology :

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., KD values) to receptors .

- Molecular Docking : Predicts interactions with active sites (e.g., using AutoDock Vina) and guides SAR studies .

Basic: What spectroscopic techniques are essential for characterizing this compound?

- NMR Spectroscopy :

- ¹H/¹³C NMR : Assigns proton environments (e.g., pyridinyl protons at δ 8.5–7.5 ppm) and confirms regiochemistry .

- 2D COSY/HSQC : Resolves overlapping signals in the piperidine and aryl regions .

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ at m/z 323.176) .

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in single crystals .

Advanced: What computational methods are used to predict the compound's pharmacokinetic properties?

- ADMET Prediction : Tools like SwissADME estimate solubility (LogP ~2.5), CYP450 metabolism, and blood-brain barrier penetration .

- DFT Calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity and nonlinear optical behavior .

- Molecular Dynamics (MD) : Simulates binding stability in protein-ligand complexes over nanosecond timescales .

Basic: What are the solubility and stability profiles under various conditions?

- Solubility :

- Stability :

Advanced: How can in vitro assays differentiate the compound's mechanism of action from structural analogs?

- Enzyme Inhibition Assays : IC50 comparisons against kinases (e.g., EGFR) using fluorescence-based substrates .

- Cellular Uptake Studies : LC-MS/MS quantifies intracellular concentrations in cancer cell lines (e.g., HepG2) .

- Off-Target Profiling : High-throughput screening against panels of GPCRs or ion channels to assess selectivity .

Basic: What are the common intermediates in its synthesis, and how are they characterized?

- Intermediates :

- 4-(Pyridin-4-yloxy)piperidine : Synthesized via SNAr reaction of 4-chloropyridine with piperidin-4-ol .

- m-Tolyl Carbonyl Chloride : Prepared by treating m-toluic acid with thionyl chloride .

- Characterization :

- TLC/HPLC : Monitors reaction progress and purity (>95%) .

- FT-IR : Confirms carbonyl stretch (~1680 cm⁻¹) in intermediates .

Advanced: What strategies mitigate off-target effects in biological studies?

- Selective Functionalization : Introducing sulfonamide or trifluoromethyl groups to reduce non-specific binding .

- Proteome-Wide Profiling : Chemoproteomics identifies unintended targets using activity-based probes .

- Prodrug Design : Masking the ketone as a labile ester to limit premature interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.